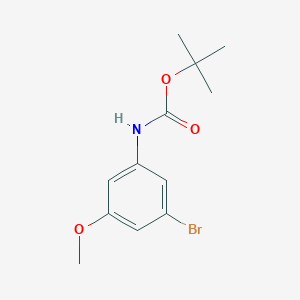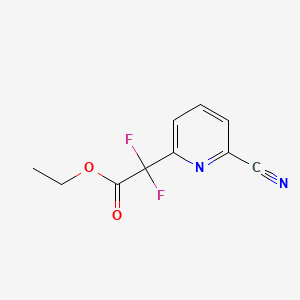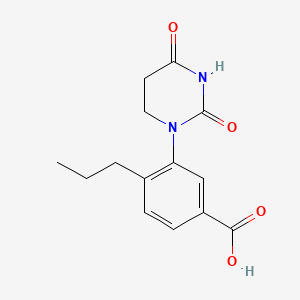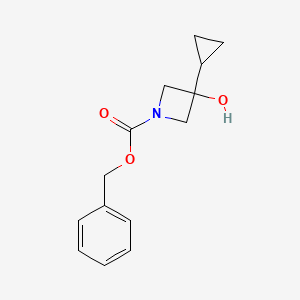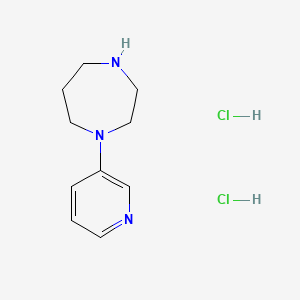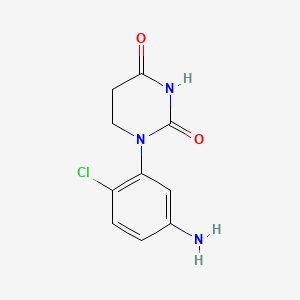
1-(5-Amino-2-chloro-phenyl)hexahydropyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-amino-2-chlorophenyl)-1,3-diazinane-2,4-dione is a chemical compound with a unique structure that includes an amino group, a chlorine atom, and a diazinane-dione ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-amino-2-chlorophenyl)-1,3-diazinane-2,4-dione typically involves the reaction of 5-amino-2-chlorobenzoyl chloride with urea under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
In an industrial setting, the production of 1-(5-amino-2-chlorophenyl)-1,3-diazinane-2,4-dione may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced monitoring techniques ensures the consistency and quality of the final product.
化学反応の分析
Types of Reactions
1-(5-amino-2-chlorophenyl)-1,3-diazinane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The chlorine atom can be reduced to form a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
Oxidation: Formation of 1-(5-nitro-2-chlorophenyl)-1,3-diazinane-2,4-dione.
Reduction: Formation of 1-(5-amino-2-hydroxyphenyl)-1,3-diazinane-2,4-dione.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(5-amino-2-chlorophenyl)-1,3-diazinane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or activator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-(5-amino-2-chlorophenyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the chlorine atom can participate in halogen bonding. These interactions can lead to the inhibition or activation of enzymes, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
2-(5-amino-2-chlorophenyl)-1,3-benzoxazol-5-amine: Similar structure but with a benzoxazole ring instead of a diazinane-dione ring.
(2-amino-5-chlorophenyl)(4-chlorophenyl)methanone: Contains a similar amino-chlorophenyl group but with a different overall structure.
Uniqueness
1-(5-amino-2-chlorophenyl)-1,3-diazinane-2,4-dione is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties
特性
分子式 |
C10H10ClN3O2 |
|---|---|
分子量 |
239.66 g/mol |
IUPAC名 |
1-(5-amino-2-chlorophenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H10ClN3O2/c11-7-2-1-6(12)5-8(7)14-4-3-9(15)13-10(14)16/h1-2,5H,3-4,12H2,(H,13,15,16) |
InChIキー |
IMNWSLFLEDCUIT-UHFFFAOYSA-N |
正規SMILES |
C1CN(C(=O)NC1=O)C2=C(C=CC(=C2)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[2-methyl-2-(methylamino)propyl]carbamate](/img/structure/B13499073.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-1,2,3-triazol-1-yl)propanoic acid](/img/structure/B13499075.png)

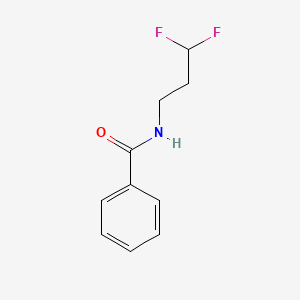

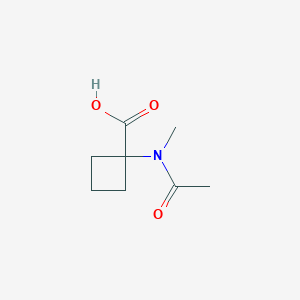

![[Difluoro(2,4,5-trichlorothiophen-3-yl)methyl]phosphonic acid](/img/structure/B13499093.png)
![(Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethanecarbonimidoyl cyanide](/img/structure/B13499103.png)
